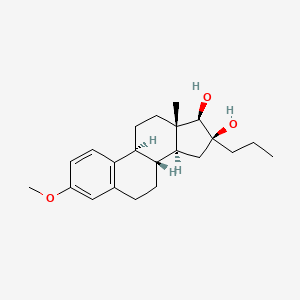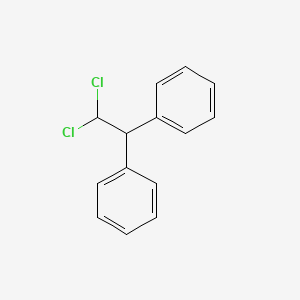
1,1-Dichloro-2,2-diphenylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2-diphenylethane is a diarylmethane.
Aplicaciones Científicas De Investigación
Biodegradation Potential
1,1-Dichloro-2,2-diphenylethane (1,1-DDE) and related compounds have been studied for their biodegradability. Pseudomonas putida, a naphthalene-degrading bacterium, demonstrated over 95% degradation of 1,1-DDE-related compounds, converting them into less toxic products (Gautam & Suresh, 2009).
Catalytic Degradation
Catalytic degradation of DDT, a structurally similar compound to 1,1-DDE, using Pd/C-Et3N system under ambient conditions resulted in the formation of 1,1-diphenylethane, a less toxic byproduct. This approach is noted for its simplicity and efficiency (Monguchi, Kume, & Sajiki, 2006).
Dechlorination Techniques
Complete dechlorination of DDT and its metabolites (similar in structure to 1,1-DDE) was achieved using NaOH and Pd/C catalysts, turning them into chlorine-free products. This method offers insight into potential dechlorination pathways for 1,1-DDE and its derivatives (Ukisu, 2008).
Conformational Analysis
Studies on the molecular structure and conformational behavior of 1,1-DDE derivatives provide insights into their physical properties. These studies have implications for understanding the behavior of such compounds in various solvents and conditions (Calderbank, Fèvre, & Pierens, 1970).
Conversion Pathways
Investigations into the conversion pathways of DDT and its derivatives (related to 1,1-DDE) during hydrodechlorination processes have revealed various intermediates and end products. This research contributes to understanding the chemical transformations of such compounds (Gryglewicz & Piechocki, 2010).
Synthetic Processes
Research into the synthesis of 1,2-diphenylethane, a compound structurally similar to 1,1-DDE, highlights various synthetic methods and applications in organic chemistry (Tang Zhong-feng, 2010).
Propiedades
Número CAS |
2387-16-8 |
|---|---|
Nombre del producto |
1,1-Dichloro-2,2-diphenylethane |
Fórmula molecular |
C14H12Cl2 |
Peso molecular |
251.1 g/mol |
Nombre IUPAC |
(2,2-dichloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H12Cl2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
Clave InChI |
FVMUDWLRSAABPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)Cl |
Otros números CAS |
2387-16-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





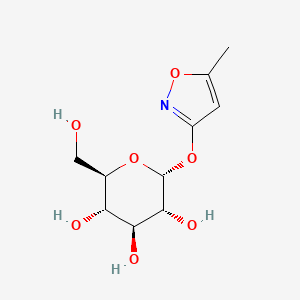
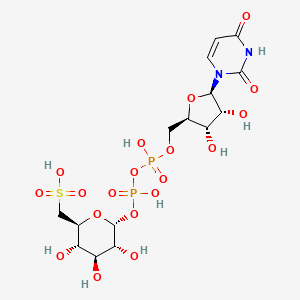
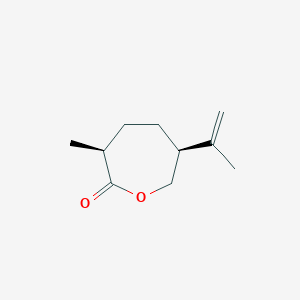
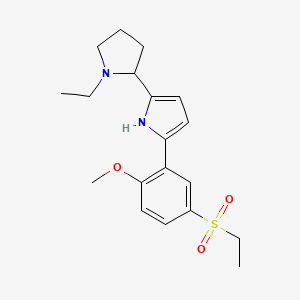


![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid butyl ester](/img/structure/B1200843.png)
![[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate](/img/structure/B1200844.png)
![3-[(Diisopropylphosphoryl)methyl]benzonitrile](/img/structure/B1200845.png)


